
Phénprobamate
Vue d'ensemble
Description
Le phénylprobamate, connu chimiquement sous le nom de 3-phénylpropylcarbamate, est un relaxant musculaire squelettique à action centrale. Il présente des effets sédatifs et anticonvulsivants supplémentaires.
Applications De Recherche Scientifique
Le phénylprobamate a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les effets des relaxants musculaires squelettiques.
Biologie : Étudié pour ses effets sur le système nerveux central et la relaxation musculaire.
Médecine : Utilisé dans le traitement des spasmes musculaires, de l'anxiété et comme adjuvant en anesthésie.
Industrie : Employé dans la formulation des produits pharmaceutiques et comme étalon de référence en chimie analytique.
5. Mécanisme d'action
Le phénylprobamate exerce ses effets en agissant sur les récepteurs de l'acide gamma-aminobutyrique (GABA) dans le système nerveux central. Il augmente les effets inhibiteurs du GABA, ce qui conduit à la relaxation musculaire et à la sédation. Les cibles moléculaires comprennent les récepteurs GABA_A, et les voies impliquées sont liées à la modulation de la transmission synaptique .
Mécanisme D'action
Target of Action
Phenprobamate is a centrally acting skeletal muscle relaxant . It has additional sedative and anticonvulsant effects .
Mode of Action
It is believed to be similar to that of meprobamate . It may increase the central nervous system depressant (CNS depressant) activities of certain substances .
Biochemical Pathways
Given its central nervous system depressant activity, it likely interacts with neurotransmitter systems in the brain .
Pharmacokinetics
Phenprobamate is metabolized by oxidative degradation of the carbamate group and ortho-hydroxylation of the benzene ring . It is eliminated in urine by the kidneys . The elimination half-life is between 5-8 hours .
Result of Action
Phenprobamate’s action results in muscle relaxation, sedation, and anticonvulsant effects . It is indicated in the treatment of pain caused by muscle spasms .
Action Environment
It is worth noting that the drug’s effects can be enhanced and prolonged in the presence of narcotic drugs
Safety and Hazards
Phenprobamate should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Analyse Biochimique
Biochemical Properties
Phenprobamate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is metabolized by oxidative degradation of the carbamate group and ortho-hydroxylation of the benzene ring . The primary enzymes involved in its metabolism are likely cytochrome P450 enzymes, which facilitate these oxidative processes. Phenprobamate also interacts with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects on neurotransmission .
Cellular Effects
Phenprobamate influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, particularly those involving GABA receptors . This modulation leads to increased inhibitory neurotransmission, resulting in muscle relaxation and sedation. Phenprobamate also impacts gene expression by altering the transcription of genes involved in neurotransmitter synthesis and receptor expression . Additionally, it affects cellular metabolism by influencing the activity of enzymes involved in neurotransmitter degradation .
Molecular Mechanism
The molecular mechanism of action of phenprobamate involves its binding interactions with GABA receptors. By binding to these receptors, phenprobamate enhances their inhibitory effects, leading to increased chloride ion influx and hyperpolarization of neurons . This results in reduced neuronal excitability and muscle relaxation. Phenprobamate also inhibits the activity of certain enzymes involved in neurotransmitter synthesis, further contributing to its sedative and muscle relaxant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenprobamate change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that phenprobamate can have sustained effects on cellular function, including prolonged muscle relaxation and sedation . Its effects may diminish over time due to metabolic degradation and the development of tolerance .
Dosage Effects in Animal Models
The effects of phenprobamate vary with different dosages in animal models. At low doses, it produces mild muscle relaxation and sedation . As the dosage increases, these effects become more pronounced, with higher doses leading to significant muscle relaxation, sedation, and anticonvulsant effects . At very high doses, phenprobamate can cause toxic effects, including respiratory depression and impaired motor coordination .
Metabolic Pathways
Phenprobamate is involved in several metabolic pathways, primarily those related to its oxidative degradation. The compound is metabolized by cytochrome P450 enzymes, which facilitate the oxidation of the carbamate group and ortho-hydroxylation of the benzene ring . These metabolic processes result in the formation of various metabolites, which are then excreted in the urine by the kidneys . Phenprobamate’s metabolism can also affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of the compound .
Transport and Distribution
Phenprobamate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can interact with various transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . Phenprobamate’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its central effects .
Subcellular Localization
The subcellular localization of phenprobamate is primarily within the cytoplasm and the endoplasmic reticulum . It can also accumulate in the mitochondria, where it may influence mitochondrial function and energy metabolism . Phenprobamate’s activity and function are affected by its localization, with its central effects being mediated by its interactions with GABA receptors in the neuronal cell membrane . Post-translational modifications, such as phosphorylation, can also influence its targeting to specific cellular compartments .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le phénylprobamate peut être synthétisé par réaction de la phénylpropylamine avec le phosgène, suivie de l'ajout d'ammoniac. Les conditions de réaction impliquent généralement le maintien d'une température et d'un pH contrôlés pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle : Dans les milieux industriels, le phénylprobamate est produit en utilisant une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des paramètres de réaction pour garantir un rendement élevé et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le phénylprobamate subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le groupe carbamate peut être dégradé de manière oxydative.
Hydroxylation : Le cycle benzénique peut subir une hydroxylation ortho.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Hydroxylation : Des catalyseurs comme les enzymes du cytochrome P450 sont généralement impliqués dans les systèmes biologiques.
Principaux produits :
Oxydation : Le produit principal est l'acide carboxylique correspondant.
Hydroxylation : Le produit principal est le dérivé ortho-hydroxylé du phénylprobamate.
Comparaison Avec Des Composés Similaires
Le phénylprobamate est similaire à d'autres relaxants musculaires à action centrale tels que le méprobamate et le carisoprodol. Il est unique en son profil pharmacocinétique spécifique et en sa combinaison de propriétés relaxantes musculaires, sédatives et anticonvulsivantes.
Composés similaires :
Méprobamate : Mécanisme d'action similaire mais pharmacocinétique différente.
Carisoprodol : Métabolisé en méprobamate, partageant des effets similaires mais avec une voie métabolique différente.
Méthocarbamol : Un autre relaxant musculaire avec une structure chimique différente mais des utilisations thérapeutiques similaires
La combinaison unique de propriétés du phénylprobamate en fait un composé précieux dans les milieux cliniques et de recherche.
Propriétés
IUPAC Name |
3-phenylpropyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMYKONBWHRPDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046464 | |
| Record name | Phenprobamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
673-31-4 | |
| Record name | Phenprobamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=673-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenprobamate [INN:BAN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenprobamate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13354 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | phenprobamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenprobamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenprobamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenprobamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenprobamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENPROBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJZ473TPS0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


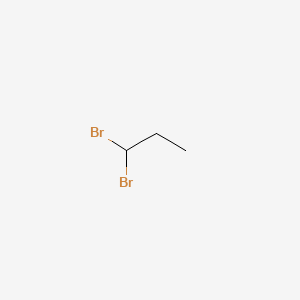
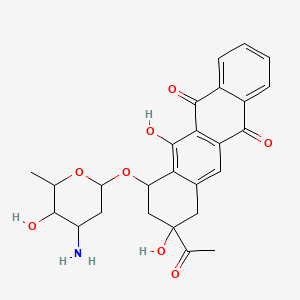
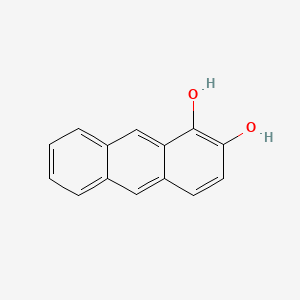


![N,N-dimethyl-4,4-diphenylbut-3-en-2-amine;1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]propan-1-one;hydrochloride](/img/structure/B1216058.png)

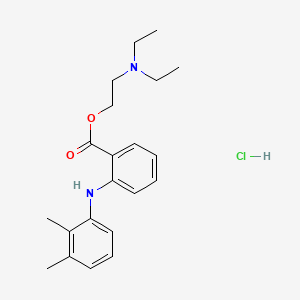
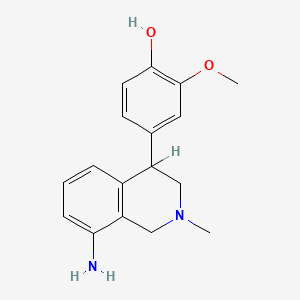
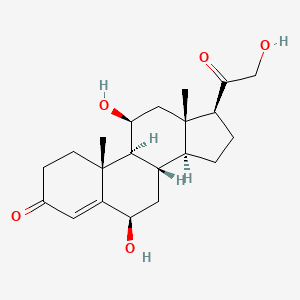
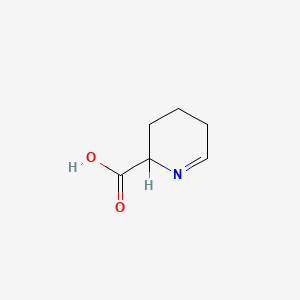
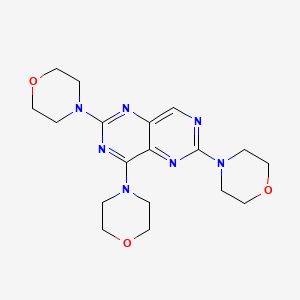
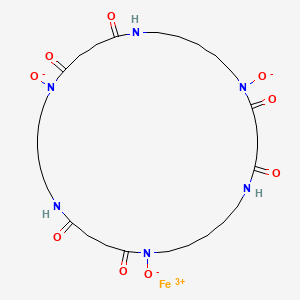
![(2S,3S,4R,6R,8S,9R,10S,11S,14S,15R,17S)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-2,3,4,10,11,15,17-heptol](/img/structure/B1216073.png)
